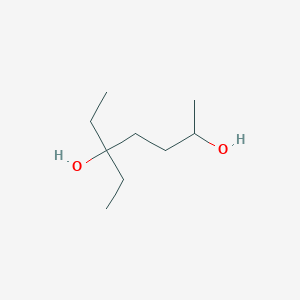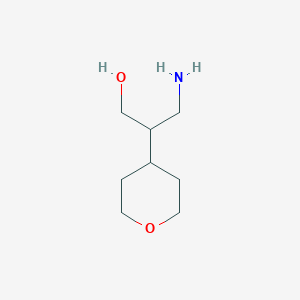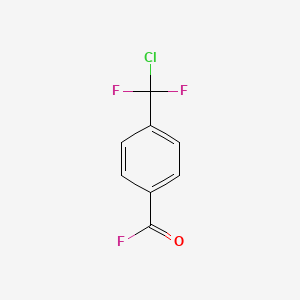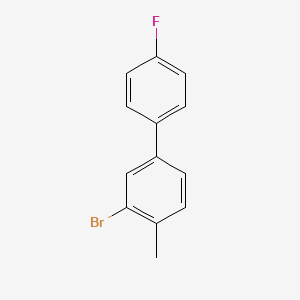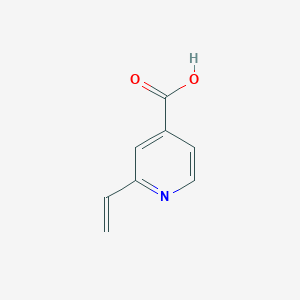
2-(2-Methylphenyl)-indene
Overview
Description
2-(2-Methylphenyl)-indene (also known as 2-MPI) is a chemical compound that has been studied for its potential uses in scientific research. It is a member of the indene family and is composed of two methylphenyl groups and one indene ring. 2-MPI is a versatile molecule that can be used in a variety of applications, including organic synthesis, drug discovery, and biochemistry.
Scientific Research Applications
2-MPI has been studied for its potential uses in scientific research. It has been used in the synthesis of various compounds, including drugs, polymers, and other organic molecules. In addition, it has been studied for its potential use in drug discovery, biochemistry, and organic synthesis.
Mechanism of Action
The mechanism of action of 2-MPI is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors, which may be responsible for its potential medicinal properties. In addition, it has been shown to interact with certain proteins, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects
2-MPI has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and receptors, which may be responsible for its potential medicinal properties. In addition, it has been shown to interact with certain proteins, which may be responsible for its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
2-MPI has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it has a high yield. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of 2-MPI is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Future Directions
The potential applications of 2-MPI are far-reaching. It has the potential to be used in the synthesis of drugs, polymers, and other organic molecules. In addition, it could be used to develop novel therapeutic agents and to study the biochemical and physiological effects of various compounds. Furthermore, it could be used to study the mechanisms of action of various enzymes and receptors. Finally, it could be used to develop new methods of organic synthesis.
properties
IUPAC Name |
2-(2-methylphenyl)-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-12-6-2-5-9-16(12)15-10-13-7-3-4-8-14(13)11-15/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRYXQPTSIFLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-indene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




